6,7-Difluoro-2-methylquinoline
Overview
Description
6,7-Difluoro-2-methylquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and other unique properties of the compound .
Mechanism of Action
Target of Action
It’s known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities by inhibiting various enzymes .
Mode of Action
Quinolines, in general, are known to interact with their targets, leading to inhibition of enzyme activity, which can result in antibacterial, antineoplastic, and antiviral effects .
Biochemical Pathways
Given the general properties of quinolines, it can be inferred that the compound may interfere with the normal functioning of certain enzymes, thereby affecting the associated biochemical pathways .
Result of Action
Based on the known effects of quinolines, it can be inferred that the compound may exhibit antibacterial, antineoplastic, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-2-methylquinoline can be achieved through various methods. One common approach involves the nucleophilic displacement of halogen atoms or the diaza group, as well as direct fluorination . Another method includes the cyclization and cycloaddition reactions of appropriate precursors .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of organometallic compounds and cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-2-methylquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
6,7-Difluoro-2-methylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antibacterial, antineoplastic, and antiviral properties.
Medicine: Explored for its potential use in developing new drugs for various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of liquid crystals and cyanine dyes
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Uniqueness
6,7-Difluoro-2-methylquinoline is unique due to the presence of two fluorine atoms at the 6 and 7 positions of the quinoline ring, which significantly enhances its biological activity and other properties compared to similar compounds .
Properties
IUPAC Name |
6,7-difluoro-2-methylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-7-4-8(11)9(12)5-10(7)13-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMOOBWNYVFLKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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